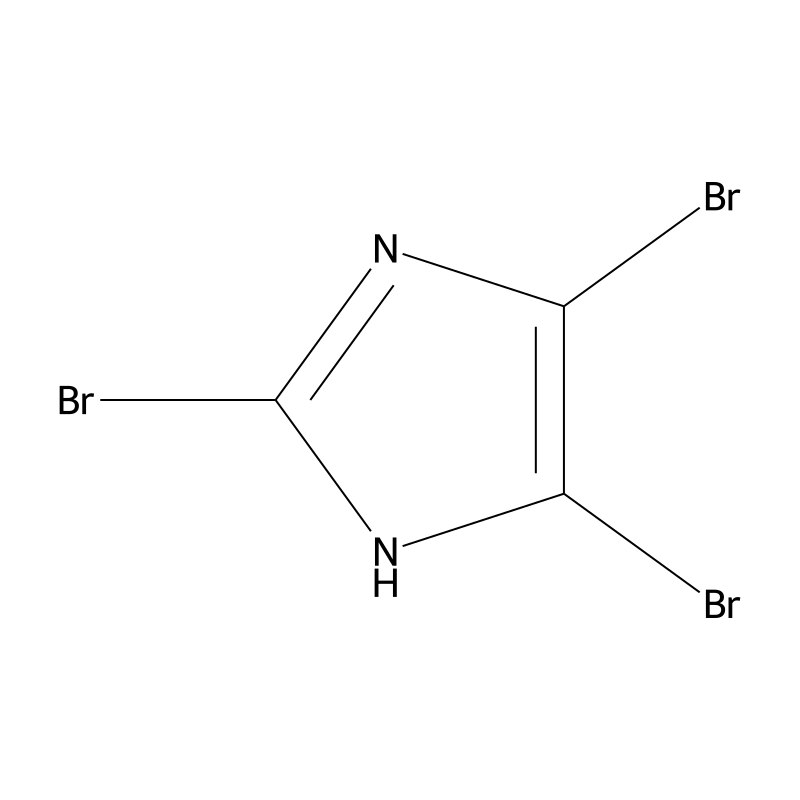

2,4,5-Tribromoimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Uncoupler of Oxidative Phosphorylation:

2,4,5-Tribromoimidazole has been studied for its ability to disrupt cellular energy production. Studies have shown that it acts as an uncoupler of oxidative phosphorylation, a process by which cells generate ATP (adenosine triphosphate), the primary source of cellular energy. Uncouplers disrupt the proton gradient across the mitochondrial membrane, preventing the efficient conversion of ADP (adenosine diphosphate) to ATP. This can lead to various cellular dysfunctions and ultimately cell death. Research suggests that 2,4,5-tribromoimidazole and its derivatives exhibit similar uncoupling activity in vitro and in vivo, although the exact mechanisms may differ [].

Potential Toxicity:

Due to its uncoupling activity, 2,4,5-tribromoimidazole has been investigated for its potential toxic effects. Studies in rats have shown that the compound can induce poisoning symptoms characteristic of uncouplers, including hindlimb incoordination and neuronal necrosis (cell death) in the central nervous system [, ]. These findings highlight the importance of handling this compound with caution and adhering to safety protocols.

Occurrence in Nature:

While primarily studied as a synthetic compound, 2,4,5-tribromoimidazole or its close analogs have been tentatively identified in the egg masses of certain marine mollusks belonging to the Muricidae family []. The exact function of this compound in these organisms is yet to be elucidated. Further research is needed to understand the role and significance of this compound in the natural world.

2,4,5-Tribromoimidazole is a halogenated derivative of imidazole, characterized by the presence of three bromine atoms at the 2, 4, and 5 positions of the imidazole ring. Its molecular formula is , and it has a molecular weight of approximately 304.77 g/mol. This compound is notable for its potential biological activities and applications in various fields, including agriculture and pharmaceuticals. The unique arrangement of bromine atoms contributes to its chemical reactivity and interaction capabilities.

- Reductive Debromination: The compound can undergo reductive debromination when treated with dry tetramethylammonium fluoride in polar aprotic solvents like dimethyl sulfoxide. This reaction typically yields various fluorinated products rather than simple substitution reactions .

- Alkylation Reactions: It can be alkylated to form various derivatives, which are useful in synthesizing more complex organic molecules .

- Halogen Interactions: The compound exhibits significant halogen interactions, which can influence its structural properties and reactivity .

2,4,5-Tribromoimidazole has demonstrated various biological activities:

- Insecticidal and Herbicidal Properties: Research indicates that halogenated imidazoles exhibit insecticidal, acaricidal, and herbicidal activities. This makes them valuable in agricultural applications for pest control .

- Pharmacological Potential: The imidazole moiety is often found in biologically active compounds, suggesting that 2,4,5-tribromoimidazole may also possess pharmacological properties relevant to drug development .

Several methods exist for synthesizing 2,4,5-tribromoimidazole:

- Bromination of Imidazole: The most straightforward method involves the bromination of imidazole using bromine in an appropriate solvent. This method allows for the selective introduction of bromine atoms at the desired positions on the imidazole ring .

- Alkylation Reactions: Alkylation of 1-alkylimidazoles with bromine-containing reagents can also yield 2,4,5-tribromoimidazole derivatives .

The applications of 2,4,5-tribromoimidazole span multiple fields:

- Agriculture: Due to its insecticidal and herbicidal properties, it finds use as a pesticide or herbicide in crop protection strategies .

- Pharmaceuticals: Its potential as a precursor for biologically active compounds makes it valuable in medicinal chemistry .

Studies on the interactions of 2,4,5-tribromoimidazole reveal its capability to form various non-covalent interactions:

- Halogen Bonding: The presence of bromine allows for unique halogen bonding interactions that can influence molecular recognition processes .

- Solvent Effects: Interaction studies indicate that the choice of solvent significantly impacts the reactivity and product distribution during chemical transformations involving this compound .

Several compounds share structural similarities with 2,4,5-tribromoimidazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2,4-Dibromoimidazole | 0.68 | Fewer bromine substituents; less biological activity. |

| 1-Methyl-2,4,5-Tribromoimidazole | 0.96 | Methyl group alters reactivity and solubility. |

| 2-Bromoimidazole | 0.67 | Only one bromine; different biological properties. |

| 1-Methylimidazole | 0.67 | Lacks bromination; serves as a base structure. |

| 2-Bromo-1-methylimidazole | 0.68 | Different substitution pattern; altered activity. |

The presence of three bromine atoms in specific positions gives 2,4,5-tribromoimidazole distinct chemical properties and biological activities compared to its analogs.

The bromination of imidazole derivatives emerged as a critical area of research in the late 19th century. The synthesis of 2,4,5-tribromoimidazole was first documented in 1877 through direct bromination of imidazole under controlled conditions. Early methods employed elemental bromine in solvents like dichloromethane or acetic acid, yielding the tribromo derivative as a stable intermediate. Subsequent studies optimized these protocols, introducing N-bromosuccinimide (NBS) and silica gel as catalysts to enhance regioselectivity and efficiency.

The development of halogenated imidazoles gained momentum in the mid-20th century with industrial applications. Patent literature reveals methods for producing tribromoimidazole using alkaline hypohalites and quaternary ammonium salts, reducing production costs and improving scalability. These advancements positioned 2,4,5-tribromoimidazole as a versatile precursor in pharmaceutical and materials science.

Position in Heterocyclic Chemistry

2,4,5-Tribromoimidazole occupies a unique niche within heterocyclic chemistry due to its fully brominated aromatic structure. Its molecular formula (C₃HBr₃N₂) and molecular weight (304.77 g/mol) reflect the substitution pattern at positions 2, 4, and 5 of the imidazole ring. The compound’s planar geometry and electron-deficient aromatic system enable diverse reactivity, including nucleophilic substitution and coordination chemistry.

Key Structural Features:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃HBr₃N₂ | |

| Molecular weight | 304.77 g/mol | |

| Melting point | 217–220°C (decomposition) | |

| Solubility in water | 244 mg/L at 25°C | |

| log P (octanol-water) | 1.96 |

This compound’s stability under acidic and thermal conditions makes it an ideal scaffold for further functionalization.

Historical Applications and Research Evolution

2,4,5-Tribromoimidazole initially served as a precursor for synthesizing brominated imidazole derivatives. Early applications included:

- Pharmaceutical intermediates: Used in the synthesis of histamine analogs and alkaloids like pilocarpine.

- Coordination chemistry: Formation of imidazolium salts with halide counterions for ionic liquid synthesis.

- Biosynthetic studies: As a model compound to investigate halogenase activity and metabolic pathways.

In the 1980s, its role expanded into materials science, particularly in photoactive systems. For example, tribromoimidazole derivatives were explored as sensitizers in semiconductor-mediated photocatalysis.

Current Scientific Significance in Chemical Research

Modern research leverages 2,4,5-tribromoimidazole’s versatility across multiple domains:

Synthetic Utility

The compound’s bromine atoms enable selective debromination and cross-coupling reactions. Key applications include:

- Suzuki-Miyaura coupling: Palladium-catalyzed reactions to form aryl-substituted imidazoles.

- Nucleophilic substitution: Replacement of bromine with amines or alkoxides to generate functionalized derivatives.

Synthesis Methods and Yields:

Biological and Medicinal Relevance

While 2,4,5-tribromoimidazole itself exhibits limited bioactivity, its derivatives have shown promise:

- Antiparasitic agents: Halogen-substituted imidazole-thiosemicarbazides demonstrate potent anti-Toxoplasma gondii activity, surpassing sulfadiazine in efficacy.

- Oxidative phosphorylation uncouplers: Tribromoimidazole derivatives disrupt mitochondrial ATP synthesis, though toxicity limits therapeutic use.

Materials Science

Recent studies explore its role in:

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

2,4,5-Tribromoimidazole possesses the molecular formula C₃HBr₃N₂, representing a compact heterocyclic compound with significant halogen substitution [1] [2] [3]. The compound exhibits a molecular weight of 304.767 atomic mass units, reflecting the substantial contribution of the three bromine atoms to its overall mass [1] [4]. The Chemical Abstracts Service registry number for this compound is 2034-22-2, which serves as its unique chemical identifier in scientific databases [1] [2] [3].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,4,5-tribromo-1H-imidazole [1] [3] [4]. This systematic name precisely indicates the positions of bromine substitution on the five-membered imidazole ring, with bromine atoms occupying the 2-, 4-, and 5-positions of the heterocyclic framework [1] [3]. Alternative nomenclature includes 1H-Imidazole, 2,4,5-tribromo-, which follows the parent compound naming convention [1] [2].

The compound is also known by several synonyms in chemical literature, including Imidazole, 2,4,5-tribromo-, and various commercial designations [1] [2]. The European Community number 217-997-5 and the Unique Ingredient Identifier 50V0252S9A provide additional regulatory identification codes for this substance [1].

Structural Representation and Chemical Architecture

The structural architecture of 2,4,5-tribromoimidazole centers on a planar five-membered imidazole ring containing two nitrogen atoms in a 1,3-arrangement [1] [4] [10]. The Simplified Molecular Input Line Entry System representation is C1(=C(N=C(N1)Br)Br)Br, which delineates the connectivity pattern of atoms within the molecule [1] [3] [4].

The International Chemical Identifier string InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) provides a standardized representation of the molecular structure [1] [4] [8]. The corresponding International Chemical Identifier Key JCGGPCDDFXIVQB-UHFFFAOYSA-N serves as a unique hash-based identifier for database searches [1] [3] [4].

The molecular architecture exhibits a substitution pattern where bromine atoms replace hydrogen atoms at three specific positions of the imidazole ring [1] [3]. Position 1 retains a hydrogen atom bonded to one of the nitrogen atoms, maintaining the fundamental imidazole tautomeric behavior [10] [14]. The three bromine substituents create a highly electronegative environment around the heterocyclic core, significantly influencing the compound's chemical reactivity and physical properties [8] [15].

Bond Parameters and Molecular Geometry

The imidazole ring in 2,4,5-tribromoimidazole maintains planarity characteristic of aromatic five-membered heterocycles [10] [23]. Crystal structure studies of related imidazole compounds reveal that the five-membered ring exhibits considerable double-bond character in all ring bonds [23] [24]. The planar geometry is maintained despite the presence of three bulky bromine substituents [11].

Computational studies indicate that the carbon-bromine bonds in halogenated imidazoles exhibit partial covalent character with bond critical points showing negative total energy density values [15]. The carbon-halogen bond lengths vary depending on the specific position, with electron density analysis revealing exponential relationships between bond lengths and electron density parameters [15].

Table 1: Comparative Bond Parameters in Halogenated Imidazoles

| Parameter | 2,4,5-Tribromoimidazole | 4,5-Dichloroimidazole | Reference Imidazole |

|---|---|---|---|

| Ring Planarity | Maintained [11] | Maintained [19] | Planar [23] |

| C-N Bond Character | Partial double bond [10] | Partial double bond [19] | Double bond character [23] |

| Halogen Bond Length | Variable by position [15] | Shorter than Br [19] | N/A |

The molecular geometry calculations reveal that halogen substitution creates significant steric effects while preserving the fundamental aromatic character of the imidazole ring [11] [15]. The presence of three bromine atoms introduces considerable electron-withdrawing effects that influence bond lengths and angles throughout the molecular framework [15].

Electronic Distribution and Resonance Forms

The electronic structure of 2,4,5-tribromoimidazole exhibits significant modification compared to unsubstituted imidazole due to the electron-withdrawing nature of the bromine substituents [12] [14]. Electron ionization studies of imidazole derivatives demonstrate that halogen substitution affects fragmentation pathways and ionization energies [14]. The compound maintains the fundamental imidazole electronic framework while experiencing substantial perturbation from the halogen substituents [14].

Density functional theory calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap in halogenated imidazoles correlates with the nature and number of halogen substituents [21]. The electronegativity and electrophilicity index values indicate that tribromoimidazole derivatives exhibit altered reactivity patterns compared to parent imidazole compounds [21].

The resonance forms of 2,4,5-tribromoimidazole involve electron delocalization within the five-membered ring, with the bromine atoms acting as electron-withdrawing groups that stabilize certain resonance contributors [14] [15]. Theoretical studies suggest that the electronic distribution creates distinct electrophilic and nucleophilic centers within the molecule, with nitrogen atoms serving as preferred sites for electrophilic attack [21].

Table 2: Electronic Properties of Halogenated Imidazole Derivatives

| Property | 2,4,5-Tribromoimidazole | 2,4,5-Triiodoimidazole | 4,5-Dichloroimidazole |

|---|---|---|---|

| Electron-withdrawing effect | High [15] | Moderate [9] | Moderate [19] |

| Ionization energy | Modified [14] | Modified [9] | Modified [19] |

| Electrophilicity index | Increased [21] | Variable [21] | Increased [21] |

Comparative Analysis with Other Halogenated Imidazole Derivatives

Comparative analysis of 2,4,5-tribromoimidazole with other halogenated imidazole derivatives reveals distinct structure-property relationships based on halogen type and substitution pattern [16] [18] [19]. Studies comparing tribromoimidazole with dichloroimidazole demonstrate that chlorinated derivatives exhibit different antimicrobial activities and metal coordination behaviors [19]. The differences in halogen size and electronegativity create varying steric and electronic effects [19] [21].

Crystal structure investigations of halogenated imidazolium salts show that bromine-containing derivatives form different intermolecular interaction patterns compared to fluorine or chlorine analogs [11]. Hirshfeld surface analysis reveals that bromine-bromine contacts constitute significant portions of intermolecular interactions in tribromoimidazole derivatives [11]. The halogen bonding behavior varies significantly between different halogens, with iodine derivatives showing stronger halogen bonding than bromine counterparts [9] [11].

Table 3: Comparative Properties of Halogenated Imidazole Derivatives

| Compound | Molecular Weight | Melting Point | Halogen Bonding Strength | Antimicrobial Activity |

|---|---|---|---|---|

| 2,4,5-Tribromoimidazole | 304.77 [1] | 217-220°C [26] | Moderate [11] | High [19] |

| 2,4,5-Triiodoimidazole | ~550 [9] | Higher [9] | Strong [9] | Variable [9] |

| 4,5-Dichloroimidazole | ~157 [19] | 180-181°C [19] | Weak [19] | High [19] |

| 2,4,5-Trifluoroimidazole | ~150 [15] | Variable [15] | Minimal [15] | Variable [15] |

Research on halogenated imidazole derivatives indicates that the antimicrobial effectiveness follows the order of chlorine greater than bromine greater than iodine substitution [19]. The metal complexation behavior also varies significantly, with tribromoimidazole showing reduced activity upon coordination compared to dichloroimidazole analogs [19]. These differences reflect the varying electronic and steric effects of different halogen substituents on the imidazole framework [19] [21].

XLogP3

LogP

UNII

Related CAS

GHS Hazard Statements

H300 (95.56%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (86.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (86.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant